2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide
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Overview
Description
2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide is a complex organic compound that features a benzamide core with various functional groups, including dichloro, methyl, and triazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Piperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Core: The benzamide core is synthesized through acylation reactions involving 2,4-dichloroaniline and acyl chlorides.
Final Coupling: The final step involves coupling the triazole and benzamide intermediates under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its complex structure and functional groups.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share structural similarities and exhibit diverse biological activities, such as antibacterial and antifungal properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their pharmacological potentials, including antifungal and anticancer activities.
Uniqueness
2,4-dichloro-N-[2-methyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H28Cl2N6O2S |
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Molecular Weight |
547.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-methyl-1-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-1,2,4-triazol-5-yl]propyl]benzamide |
InChI |
InChI=1S/C25H28Cl2N6O2S/c1-16(2)22(28-24(35)19-9-8-17(26)14-20(19)27)23-29-25(31-30-23)36-15-21(34)33-12-10-32(11-13-33)18-6-4-3-5-7-18/h3-9,14,16,22H,10-13,15H2,1-2H3,(H,28,35)(H,29,30,31) |
InChI Key |
LOMXTNIRIQDRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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